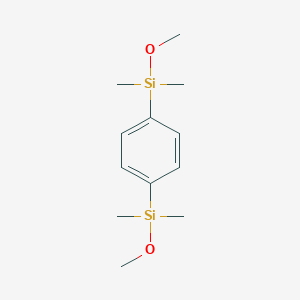

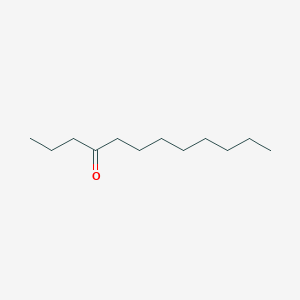

1,4-Bis(methoxydimethylsilyl)benzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 1,4-bis(methoxydimethylsilyl)benzene has been explored through various chemical reactions. For instance, the Knoevenagel reaction was employed to synthesize photoluminescent phenylene vinylene oligomers, which are structurally related to 1,4-bis(methoxydimethylsilyl)benzene . Additionally, uncatalyzed condensations of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with different chlorides have been used to create functionalized diketoesters and diketosulfones . These methods highlight the versatility of 1,4-bis(methoxydimethylsilyl)benzene derivatives in synthesizing a range of compounds with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of compounds related to 1,4-bis(methoxydimethylsilyl)benzene has been determined through crystallographic studies. For example, the crystal and molecular structures of 4,4'-bis(dimethylhydroxysilyl)-biphenyl and m-bis(dimethylhydroxysilyl)benzene have been reported, providing insights into the arrangement of these molecules and the types of interactions that stabilize their structures, such as hydrogen bonds and C-H...π interactions .

Chemical Reactions Analysis

Chemical reactions involving 1,4-bis(methoxydimethylsilyl)benzene derivatives have been studied extensively. The synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes has been achieved through Diels-Alder or C-H activation reactions, demonstrating the reactivity of these compounds . Furthermore, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 has been investigated, revealing complex formation and suggesting a mechanism for ion formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(methoxydimethylsilyl)benzene derivatives have been explored in various studies. For instance, the photophysical characteristics of certain phenylene vinylene oligomers have been examined in different states, such as the liquid crystalline state and isotropic melt . Additionally, the electrochemical properties and absorption spectroscopy of a compound with ferrocenyl groups have been analyzed to understand the oxidation process and the oxidized states . These studies contribute to a deeper understanding of the properties of these compounds, which is essential for their potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Catalytic Polymerization : It serves as a novel initiator/transfer agent for cationic polymerizations, where its activation requires an excess of BCl3. This unique behavior suggests a complex formation between the ether and BCl3, as detailed in studies by Dittmer, Pask, & Nuyken (1992).

Poly(silphenylenesiloxane) Synthesis : Utilized in the sequential palladium-catalyzed polymerization of silphenylenesiloxane prepolymers, it's instrumental in synthesizing poly(silphenylenesiloxane)s with epoxy side functional groups, as shown in research by Xue & Kawakami (2007).

Formation of Mesoporous Organosilica : It acts as a precursor for mesoporous organosilica with crystal-like pore walls, providing a new route for the synthesis of mesoporous materials with bulky organic groups, as Kapoor et al. (2005) explored in their study (Kapoor, Inagaki, Ikeda, Kakiuchi, Suda, & Shimada, 2005).

Oxysilane Polymers Synthesis : Its derivatives are used in the synthesis of oxysilane polymers, showing significant potential in thermal properties and stability, as investigated by Pittman, Patterson, & Mcmanus (1976).

Photoluminescence and Electronic Properties

Photoluminescent Properties : Derivatives of 1,4-Bis(methoxydimethylsilyl)benzene have been synthesized, showing high photoluminescence. This characteristic could be valuable in developing new photoluminescent materials, as Lowe & Weder (2002) describe in their work (Lowe & Weder, 2002).

Electronic Structure in Scintillation Process : Its novel derivatives are analyzed for their role as a wavelength shifter in liquid scintillators, offering insights into electronic structures in scintillation processes. Zheng et al. (2017) provide detailed analysis in their study (Zheng, Zhu, Bi, Xu, Zhang, Zhang, Li, & Zhang, 2017).

Miscellaneous Applications

Liquid Crystalline Properties : Studies reveal that compounds containing 1,4-Bis(methoxydimethylsilyl)benzene units display interesting liquid crystalline properties, with potential applications in the synthesis of polymeric systems leveraging both fluorescent properties and liquid crystalline states (Acierno, Concilio, Diodati, Iannelli, Piotto, & Scarfato, 2002).

Organic Silicon Monomer Analysis : It is used in developing methods for qualitative and quantitative analysis of silicone monomers, highlighting its significance in ensuring product quality in organic silicon monomer synthesis (Guo-jie, 2012).

Safety And Hazards

When handling 1,4-Bis(methoxydimethylsilyl)benzene, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

IUPAC Name |

methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si2/c1-13-15(3,4)11-7-9-12(10-8-11)16(5,6)14-2/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQECZZRUEDMVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619735 | |

| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(methoxydimethylsilyl)benzene | |

CAS RN |

131182-68-8 | |

| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146904.png)